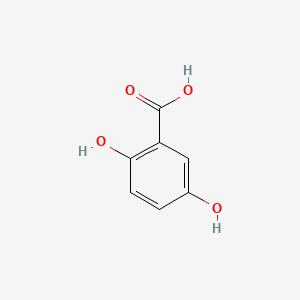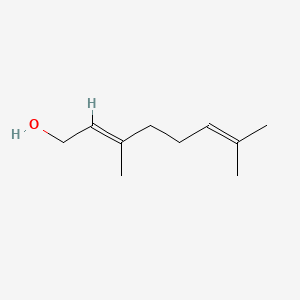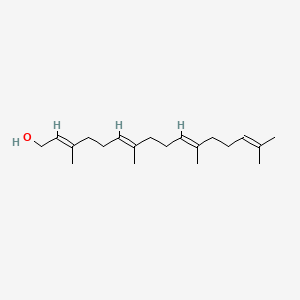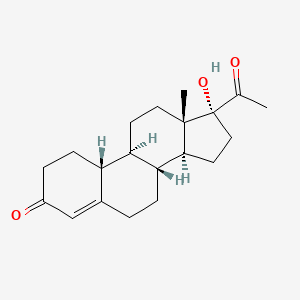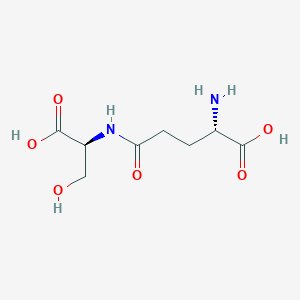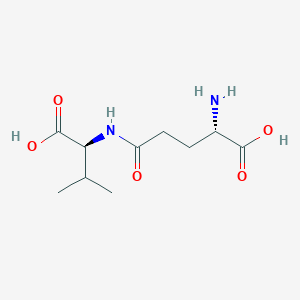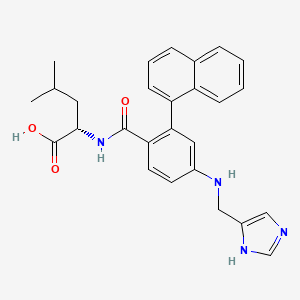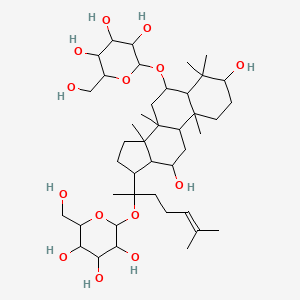
Ginsenoside RG1
Vue d'ensemble
Description
Ginsenoside Rg1 is a ginsenoside found in Panax ginseng and Panax japonicus var. major . It is a dammarane which is substituted by hydroxy groups at the 3beta, 6alpha, 12beta, and 20 pro-S positions . The hydroxy groups at positions 6 and 20 have been converted to the corresponding beta-D-glucopyranosides, and a double bond has been introduced at the 24-25 position . It has a role as a neuroprotective agent and a pro-angiogenic agent . It is a 12beta-hydroxy steroid, a beta-D-glucoside, a tetracyclic triterpenoid, a ginsenoside, and a 3beta-hydroxy-4,4-dimethylsteroid .
Synthesis Analysis
A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rg1, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .
Molecular Structure Analysis
The molecular formula of Ginsenoside Rg1 is C42H72O14 . Its molecular weight is 801.0 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[[ (2S)-6-methyl-2-[[ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
Chemical Reactions Analysis
Ginsenosides, including Rg1, appear to affect multiple pathways, making their effects complex and difficult to isolate .
Physical And Chemical Properties Analysis
Ginsenoside Rg1 is a major component of the root and stem of the ginseng plant . It possesses a broad spectrum of pharmacological properties like neuroprotection, anti-inflammation, anti-aging, anti-fatigue, and memory-enhancing properties .
Applications De Recherche Scientifique
Neurological Diseases
Ginsenoside Rg1 has shown promise in the treatment of various neurological diseases, including Parkinson’s disease (PD), Alzheimer’s disease (AD), Huntington’s disease (HD), stroke, cerebral infarction, ischemia-reperfusion injury, depression, and stress . The mechanisms of Ginsenoside Rg1 in neurological diseases include apoptosis, neuroinflammation, the microRNA (miRNA) family, the mitogen-activated protein kinase (MAPK) family, oxidative stress, nuclear factor-κB (NF-κB), and learning and memory .
Depression
Ginsenoside Rg1 has been extensively investigated in the remedy of depression. It ameliorates depression-like behaviors, including inhibition of hyperfunction of hypothalamic-pituitary-adrenal (HPA) axis, regulation of synaptic plasticity, and gut flora .
Alzheimer’s Disease
Ginsenoside Rg1 may alleviate Alzheimer’s disease in the early phase, as well as in the middle-late phases through repairing dendrite, axon, and microglia- and astrocyte-related inflammations .
Learning and Memory
Ginsenoside Rg1 could regulate memory state (the imbalance of working and aversive memory) caused by distinct stimuli .
Cardiovascular Diseases
Rg1 can be used to treat myocardial ischemia, long QT syndrome, and atherosclerosis by dilating coronary vessels, promoting K+ outflow, and inhibiting the proliferation of vascular smooth muscle cells .
Chronic Atrophic Gastritis
Ginsenoside Rg1 shows promise in treating chronic atrophic gastritis by reducing inflammation and oxidative stress .
These are just a few of the many potential applications of Ginsenoside Rg1. Each of these fields has been researched extensively, and the results are promising. However, more in-depth investigation of the mechanisms is still required .
Mécanisme D'action
Target of Action
Ginsenoside RG1, a major active component of ginseng, has been found to interact with several targets. One of its primary targets is the Solute Carrier Organic Anion Transporter Family Member 1B3 . It also interacts with the Epidermal Growth Factor Receptor (EGFR) and Activator of Transcription 1 (STAT1) . These targets play crucial roles in various biological processes, including cell signaling, metabolism, and immune response .
Mode of Action
Ginsenoside RG1 exerts its effects through multiple mechanisms. It has been shown to improve spatial learning and increase hippocampal synaptophysin levels in mice, demonstrating estrogen-like activity . It also enhances neural plasticity, increases the proliferation and differentiation of neural progenitor cells, and inhibits apoptosis . Furthermore, RG1 can modulate vesicular dopamine storage and release during exocytosis, which may be related to the activation of protein kinases .
Biochemical Pathways
Ginsenoside RG1 affects several biochemical pathways. It has been suggested that RG1 may regulate hepatocyte metabolism through the ECM–Receptor and the PI3K-AKT pathway . It also modulates the mitogen-activated protein kinase (MAPK) family and nuclear factor-κB (NF-κB) in neurological diseases . Additionally, RG1 activates the Akt/GSK-3β pathway through P2X7 receptors .
Pharmacokinetics
The absorption of Ginsenoside RG1 is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood .
Result of Action
Ginsenoside RG1 has been shown to have multiple beneficial effects. It can enhance learning and memory, improve cognitive impairment , and exert neuroprotective effects against neurodegenerative diseases . It also has anti-inflammatory and antioxidant activities . Moreover, RG1 treatment has been found to attenuate liver damage from oxidative stress, reduce hepatic fat accumulation, promote hepatic glycogen synthesis, and attenuate peripheral blood low-density lipoprotein (LDL), cholesterol (CHO), and triglycerides (TG) levels .
Safety and Hazards
Orientations Futures
Ginsenoside Rg1 has the potential to treat neuropsychiatric disorders, but a future in-depth investigation of the mechanisms is still required . In future clinical treatments, ginsenoside Rg1 may be used as an adjuvant agent for cancer treatment to alleviate chronic stress-induced adverse events in cancer patients .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,39+,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURJSTAIMNSZAE-HHNZYBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945111 | |
| Record name | 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rg1 | |
CAS RN |
22427-39-0 | |
| Record name | Ginsenoside Rg1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22427-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rg1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022427390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside Rg1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6α,12β)-3,12-dihydroxydammar-24-ene-6,20-diylbis[β-D-glucopyranoside] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE RG1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ788634QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



